Rab7 vs Rab9: Distinct Membrane Recruitment Affinities (Km 22 nM vs 9 nM) and Cross-Competition Kinetics
In a direct head-to-head biochemical reconstitution assay, purified prenylated Rab7 and Rab9 proteins were each reconstituted as stoichiometric complexes with GDP dissociation inhibitor-alpha, and their recruitment onto endosome-enriched membrane fractions was quantified. Rab9 was recruited with an apparent Km of 9 nM, whereas Rab7 recruitment exhibited an apparent Km of 22 nM, indicating a ~2.4-fold difference in membrane recruitment efficiency [1]. Furthermore, cross-competition experiments demonstrated that Rab9-GDI complexes inhibited myc-tagged Rab9 recruitment with an apparent Ki of 9 nM, while Rab7-GDI complexes inhibited Rab9 recruitment with an apparent Ki of 112 nM, a >12-fold weaker inhibition [1]. This demonstrates that Rab7 and Rab9 utilize distinct recruitment machinery even when targeting the same organelle class.
| Evidence Dimension | Membrane recruitment affinity (apparent Km) and cross-competition inhibitory potency (apparent Ki) |
|---|---|
| Target Compound Data | Rab7 recruitment: apparent Km = 22 nM; Rab7 inhibition of Rab9 recruitment: apparent Ki = 112 nM |
| Comparator Or Baseline | Rab9 recruitment: apparent Km = 9 nM; Rab9 inhibition of Rab9 recruitment: apparent Ki = 9 nM |
| Quantified Difference | Km: 22 nM (Rab7) vs 9 nM (Rab9) = 2.4-fold difference; Ki cross-inhibition: 112 nM (Rab7→Rab9) vs 9 nM (Rab9→Rab9) = >12-fold difference |
| Conditions | In vitro reconstitution using purified prenylated Rab proteins, GDP dissociation inhibitor-alpha (GDI) complexes, and endosome-enriched membrane fractions |
Why This Matters
This quantitative difference in recruitment parameters confirms that Rab7 and Rab9 are not biochemically interchangeable for membrane targeting studies, requiring investigators to select the appropriate GTPase based on the specific trafficking step under investigation.
- [1] Soldati T, Rancano C, Geissler H, Pfeffer SR. Rab7 and Rab9 are recruited onto late endosomes by biochemically distinguishable processes. J Biol Chem. 1995;270(43):25541-25548. DOI: 10.1074/jbc.270.43.25541 View Source
